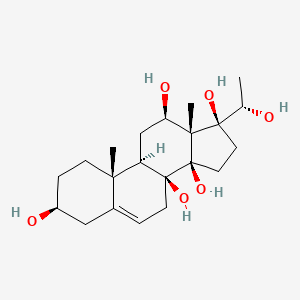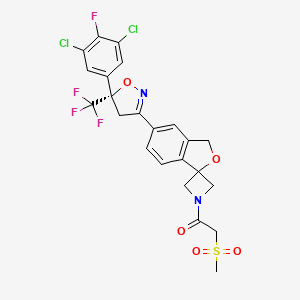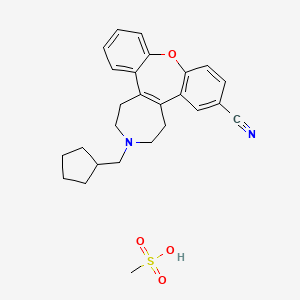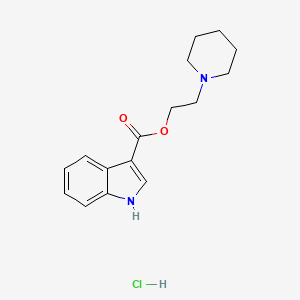
(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide
Vue d'ensemble
Description
Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de sa capacité à inhiber l'exportation des protéines suppresseurs de tumeurs du noyau, induisant ainsi l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
(E)-RN has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nuclear export mechanisms and protein interactions.
Biology: Investigated for its role in regulating cell cycle and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting resistant cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mécanisme D'action
- When complexed with these proteins and Ran (activated through guanosine triphosphate binding), the XPO1-protein-Ran-GTP complex exits the nucleus through nuclear pores .
- Overall, Selinexor disrupts signaling pathways related to cell cycle regulation, DNA repair, and apoptosis .
- Selinexor’s impact on biochemical pathways includes:
- Pediatric patients may exhibit higher exposures relative to adults when administered similar doses of selinexor .
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics (PK):
Action Environment:
Analyse Biochimique
Biochemical Properties
Selinexor trans-isomer inhibits protein trafficking from the nucleus and induces cell cycle arrest and apoptosis in mesothelioma cells . It interacts with the exportin 1 complex (XPO1), which transports many molecules from the nucleus into the cytoplasm . The most common circulating metabolite is the trans-isomer of selinexor, KPT-375, which has approximately 10% of the XPO1 binding activity of selinexor .
Cellular Effects
Selinexor trans-isomer blocks the transport of several proteins involved in cancer-cell growth from the cell nucleus to the cytoplasm . This ultimately arrests the cell cycle and leads to apoptosis .
Molecular Mechanism
The mechanism of action of Selinexor trans-isomer involves blocking the action of exportin 1 . This prevents the transport of several proteins involved in cancer-cell growth from the cell nucleus to the cytoplasm . This ultimately arrests the cell cycle and leads to apoptosis .
Temporal Effects in Laboratory Settings
Following oral administration, selinexor exhibits linear and time-independent pharmacokinetics (PK) across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [Tmax] 2–4 h) and moderate elimination (half-life [t½] 6–8 h) .
Metabolic Pathways
Selinexor trans-isomer undergoes liver oxidation, glucuronidation, and conjugation, by CYP3A4, UGT and GST .
Subcellular Localization
The subcellular localization of Selinexor trans-isomer is primarily in the nucleus due to its interaction with the exportin 1 complex . This interaction blocks the transport of several proteins involved in cancer-cell growth from the cell nucleus to the cytoplasm .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de (E)-RN implique généralement un processus en plusieurs étapes à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour maximiser le rendement et la pureté.
Méthodes de production industrielle : La production industrielle de (E)-RN implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour les réacteurs à grande échelle, la garantie d'un contrôle qualité constant et la mise en œuvre de techniques de purification efficaces. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la reproductibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : (E)-RN subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur (E)-RN, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, améliorant la stabilité ou l'activité du composé.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans diverses conditions, y compris les environnements acides ou basiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
(E)-RN a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les mécanismes d'exportation nucléaire et les interactions protéiques.
Biologie : Enquête sur son rôle dans la régulation du cycle cellulaire et de l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer, en particulier pour cibler les cellules cancéreuses résistantes.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques.
5. Mécanisme d'action
(E)-RN exerce ses effets en inhibant sélectivement la protéine d'exportation nucléaire CRM1. Cette inhibition empêche l'exportation des protéines suppresseurs de tumeurs du noyau, conduisant à leur accumulation et à leur activation dans le noyau. L'activation résultante de ces protéines induit l'arrêt du cycle cellulaire et l'apoptose, en particulier dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la voie du suppresseur de tumeur p53 et d'autres voies de signalisation associées.
Composés similaires :
Selinexor : Un autre inhibiteur de CRM1 avec des mécanismes d'action similaires.
Verdinexor : Un composé ayant des effets inhibiteurs similaires sur l'exportation nucléaire.
Comparaison : (E)-RN est unique en son genre dans son affinité de liaison spécifique et sa sélectivité pour CRM1, ce qui peut entraîner des profils thérapeutiques et des profils d'effets secondaires différents par rapport à d'autres composés similaires. Sa structure chimique unique permet également des modifications potentielles pour améliorer son activité et réduire la toxicité.
Comparaison Avec Des Composés Similaires
Selinexor: Another CRM1 inhibitor with similar mechanisms of action.
Verdinexor: A compound with similar inhibitory effects on nuclear export.
Comparison: (E)-RN is unique in its specific binding affinity and selectivity for CRM1, which may result in different therapeutic profiles and side effect profiles compared to other similar compounds. Its unique chemical structure also allows for potential modifications to enhance its activity and reduce toxicity.
Propriétés
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVSOMFAQLZNKR-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)NNC(=O)/C=C/N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421923-86-5 | |
| Record name | KPT-330, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421923865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-KPT330 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KPT-330, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVY2AE6R24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)
